5-Methylisoxazol-3-amine
Description
Significance of Isoxazole (B147169) Core in Organic Chemistry
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a privileged scaffold in organic synthesis. nih.gov Its presence in a molecule can confer a range of desirable physicochemical properties, including metabolic stability and specific binding interactions with biological targets. Isoxazoles are integral components of numerous pharmaceutical drugs, demonstrating a wide spectrum of biological activities such as antibacterial, anti-inflammatory, and anticonvulsant properties. nanobioletters.comrsc.org The versatility of the isoxazole core allows for diverse chemical modifications, enabling chemists to fine-tune the pharmacological profiles of derivative compounds for enhanced efficacy and selectivity. nih.gov
Overview of 3-Amino-5-methylisoxazole as a Key Heterocyclic Amine
3-Amino-5-methylisoxazole is a versatile organic compound characterized by an isoxazole ring substituted with an amino group at the 3-position and a methyl group at the 5-position. ontosight.ai This specific arrangement of functional groups makes it a highly reactive and valuable intermediate in the synthesis of more complex molecules. chemimpex.com Its chemical formula is C₄H₆N₂O, and it is recognized by the CAS number 1072-67-9. ontosight.ai The presence of the amino group, a nucleophilic center, is crucial for its role in various chemical transformations, particularly in the construction of new heterocyclic systems. researchgate.net
Table 1: Chemical Identifiers for 3-Amino-5-methylisoxazole
| Identifier | Value |
| CAS Number | 1072-67-9 ontosight.ai |
| Molecular Formula | C₄H₆N₂O ontosight.ai |
| Molecular Weight | 98.10 g/mol sigmaaldrich.com |
| InChI Key | FKPXGNGUVSHWQQ-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | Cc1cc(N)no1 sigmaaldrich.com |
Research Trajectories and Scope of Academic Inquiry
Current research on 3-amino-5-methylisoxazole is multifaceted, spanning from fundamental synthetic methodology to its application in drug discovery and materials science. A significant area of investigation involves its use as a precursor for the synthesis of sulfonamides, a class of antibiotics. For instance, it is a key intermediate in the production of sulfamethoxazole (B1682508). ontosight.ai
Researchers are also exploring its utility in the development of novel agrochemicals, including herbicides and fungicides. chemimpex.com Furthermore, its ability to form coordination complexes with transition metals opens up possibilities in catalysis and the creation of new materials with specific properties. chemimpex.comjocpr.com The study of its role in heterocyclization reactions, particularly with pyruvic acid derivatives to form furanones and pyrrolones, continues to be an active area of academic inquiry. researchgate.netuni-konstanz.de The compound is also a subject of interest in environmental science as a degradation product of certain pharmaceuticals. mdpi.com
Table 2: Key Research Applications of 3-Amino-5-methylisoxazole
| Research Area | Application | Key Findings |
| Medicinal Chemistry | Synthesis of sulfonamide antibiotics (e.g., sulfamethoxazole). ontosight.ai | Serves as a crucial building block for antibacterial agents. |
| Development of novel anti-infective and anti-inflammatory agents. chemimpex.comcymitquimica.com | The isoxazole core contributes to the biological activity of the synthesized compounds. nanobioletters.com | |
| Agrochemicals | Formulation of herbicides and fungicides. chemimpex.com | Contributes to the development of crop protection agents. chemimpex.com |
| Organic Synthesis | Precursor in heterocyclization reactions. researchgate.net | Reacts with pyruvic acid derivatives to form furanones and pyrrolones. researchgate.netuni-konstanz.de |
| Synthesis of Schiff bases. tsijournals.comtandfonline.com | Schiff bases derived from this compound exhibit interesting biological activities. jocpr.comtandfonline.com | |
| Materials Science | Formation of coordination complexes with metals. chemimpex.comjocpr.com | Potential applications in catalysis and novel materials. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazol-3-amine | |
|---|---|---|
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InChI |
InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) | |
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InChI Key |
FKPXGNGUVSHWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021631 | |
| Record name | 5-Methyl-3-isoxazolamine | |
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Molecular Weight |
98.10 g/mol | |
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Physical Description |
Yellow chips; [Alfa Aesar MSDS] | |
| Record name | 3-Amino-5-methylisoxazole | |
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CAS No. |
1072-67-9 | |
| Record name | 3-Amino-5-methylisoxazole | |
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| Record name | 5-Methyl-3-isoxazolamine | |
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| Record name | 3-Amino-5-methylisoxazole | |
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| Record name | 3-Isoxazolamine, 5-methyl- | |
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| Record name | 5-Methyl-3-isoxazolamine | |
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| Record name | 5-methylisoxazol-3-ylamine | |
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| Record name | 5-METHYL-3-ISOXAZOLAMINE | |
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Synthetic Methodologies and Reaction Pathways of 3 Amino 5 Methylisoxazole
Conventional Synthetic Routes for 3-Amino-5-methylisoxazole
Traditional methods for synthesizing 3-Amino-5-methylisoxazole have laid the groundwork for its production, primarily relying on multi-step processes and chemical transformations that have been refined over time.
Multi-step Syntheses from Acetyl Acetonitrile (B52724) Precursors
A notable conventional route involves a three-step process starting from readily available raw materials. google.com This method begins with the formation of acetyl acetonitrile from ethyl acetate (B1210297) and acetonitrile in the presence of a metal alkali such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). google.com The resulting acetyl acetonitrile is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone intermediate. google.com The final step involves a ring-closure reaction of the hydrazone with hydroxylamine (B1172632) hydrochloride under alkaline conditions to yield 3-Amino-5-methylisoxazole. google.com This pathway is advantageous as it avoids the use of chlorinated solvents like chloroform (B151607) or carbon tetrachloride and has not been observed to produce isomeric byproducts. google.com
Reaction Steps:
Formation of Acetyl Acetonitrile: Ethyl acetate and acetonitrile react in the presence of a metal base. google.com
Hydrazone Formation: The acetyl acetonitrile undergoes a reflux reaction with p-toluenesulfonyl hydrazide in an alcohol solvent. google.com
Ring Closure: The hydrazone is treated with hydroxylamine hydrochloride and potassium carbonate to induce a ring-closing reaction, forming the final product. google.com
Chlorination and Decoupling Methods
Another established synthetic method involves the chlorination and subsequent decoupling of a precursor molecule. google.com This process starts with 5-methylisoxazole-3-formamide, which is chlorinated in an aqueous solution of sodium hypochlorite (B82951) to generate an N-chloramide sodium intermediate. google.com This intermediate is then heated, either under normal pressure or pressurized conditions, to induce decoupling and form 3-Amino-5-methylisoxazole. google.com The yield of this reaction can be significantly influenced by the reaction conditions, with higher yields generally achieved under pressure. google.com For instance, decoupling at 104°C under normal pressure results in an 83% yield, whereas at 150°C under pressure, the yield can increase to 95%. google.com However, when this process is scaled up for trial production under normal pressure, the yield has been reported to be as low as 67%. google.com
| Condition | Temperature | Yield |
| Normal Pressure | 104°C | 83% |
| Pressurized | 150°C | 95% |
| Trial Production (Normal Pressure) | Not specified | 67% |
Advanced Synthetic Approaches to 3-Amino-5-methylisoxazole Derivatives
In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, environmental friendliness, and speed of synthesizing derivatives of 3-Amino-5-methylisoxazole. These methods often employ modern techniques such as microwave irradiation and solvent-free reaction conditions.
Microwave-Assisted Synthesis of Schiff Bases
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of Schiff bases derived from 3-Amino-5-methylisoxazole. This non-conventional method involves the condensation of 3-Amino-5-methylisoxazole with various substituted salicylaldehydes. Compared to conventional methods, which typically require refluxing for 3 hours or more at 60-80°C, microwave-assisted synthesis can dramatically reduce the reaction time to as little as 30 seconds. This technique not only accelerates the reaction but also leads to higher yields, with reported yields of 90-95% compared to 70-81% for conventional methods. The simplicity of this procedure is further enhanced by the minimal use of organic solvents, making it a more environmentally benign approach.
Comparison of Synthetic Methods for Schiff Bases:
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional | ≥ 3 hours | 70-81% |
Solvent-Free Condensation Reactions with Aromatic Aldehydes
Solvent-free condensation reactions represent another significant advancement in the synthesis of isoxazole (B147169) derivatives. While research on the direct solvent-free condensation of 3-Amino-5-methylisoxazole is ongoing, studies on similar structures, such as the condensation of aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one, have demonstrated the feasibility and advantages of this approach. researchgate.net These reactions can be carried out by grinding the reactants at room temperature or by heating, completely eliminating the need for a solvent. researchgate.net This methodology offers several benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures.
Heterocyclization Reactions Involving 3-Amino-5-methylisoxazole
The presence of a reactive amino group on the isoxazole ring makes 3-amino-5-methylisoxazole a valuable precursor in the construction of new heterocyclic frameworks. Its reactivity has been explored in various condensation and cyclization reactions, leading to the formation of novel compounds with potential applications in medicinal chemistry and materials science.
Reactivity with Pyruvic Acid Derivatives: Formation of Furanones and Pyrrolones
The interaction of 3-amino-5-methylisoxazole with derivatives of pyruvic acid has been investigated, revealing selective pathways to synthetically useful furanones and pyrrolones. Research has established that only the exocyclic NH2 group of 3-amino-5-methylisoxazole acts as the nucleophilic center in these heterocyclizations.
While multicomponent condensation of 3-amino-5-methylisoxazole with an aromatic aldehyde and pyruvic acid proved to be ineffective, stepwise reactions with pyruvic acid derivatives have led to successful and selective synthetic procedures. This selective reactivity underscores the utility of 3-amino-5-methylisoxazole as a building block for creating more complex heterocyclic systems. The specific reaction conditions and the nature of the pyruvic acid derivative can be tailored to favor the formation of either the furanone or the pyrrolone ring system. This controlled synthesis is crucial for developing libraries of related compounds for further study.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. 3-Amino-5-methylisoxazole has proven to be a valuable component in several important MCRs.
3-Amino-5-methylisoxazole has been successfully employed as the amine component in the Ugi four-component reaction (Ugi-4CR). In this reaction, it acts as a primary amine, reacting with an aldehyde, an isocyanide, and a carboxylic acid (such as phenylpropiolic acid) to generate α-acylamino carboxamide derivatives. This represents the first documented application of aminoazoles in the Ugi-4CR, expanding the scope of this versatile reaction. The resulting products are complex molecules incorporating the isoxazole moiety, which can be of interest for biological screening.
In contrast to its behavior in the Ugi-4CR, 3-amino-5-methylisoxazole exhibits different reactivity in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This reaction typically involves an N-heterocyclic amidine, an aldehyde, and an isocyanide to form fused imidazoheterocycles. When 3-amino-5-methylisoxazole is used in this context, it showcases novel features of the GBB cyclocondensation, leading to the formation of unique heterocyclic scaffolds. The specific products obtained depend on the reaction conditions and the other components used.
Condensation with Carbonyl Compounds for Immunologically Active Derivatives
While the condensation of 3-amino-5-methylisoxazole with carbonyl compounds such as aldehydes and ketones to form Schiff bases is a known reaction, the immunological activity of these specific derivatives is not extensively documented in the available literature. Research in this area has more prominently focused on the derivatives of the related compound, 5-amino-3-methylisoxazole-4-carboxylic acid, which have been investigated for their immunomodulatory properties.
Boulton–Katritzky Rearrangement in Reactions with Arylisothiocyanates
The reaction of 3-amino-5-methylisoxazole with arylisothiocyanates can proceed via a Boulton–Katritzky rearrangement. This type of rearrangement is a common transformation in heterocyclic chemistry, often involving a 1,2,4-oxadiazole (B8745197) intermediate that rearranges to a more stable heterocyclic system upon heating or under acidic/basic conditions. In the context of 3-amino-5-methylisoxazole and arylisothiocyanates, this rearrangement provides a pathway to novel heterocyclic structures, further demonstrating the synthetic utility of the starting isoxazole.
Formation of Coordination Complexes with Transition Metals
The coordination chemistry of 3-amino-5-methylisoxazole is predominantly centered on its Schiff base derivatives, which are synthesized through the condensation reaction of the amino group of 3-amino-5-methylisoxazole with various aldehydes. These Schiff base ligands are effective chelating agents for a range of transition metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), and vanadyl(IV). The resulting metal complexes have been the subject of extensive research due to their potential applications in various fields.
The synthesis of these coordination complexes typically involves a two-step process. First, the Schiff base ligand is prepared by refluxing a methanolic solution of 3-amino-5-methylisoxazole with a substituted salicylaldehyde (B1680747), such as 5-methyl salicylaldehyde or 4-methoxy salicylaldehyde. The resulting Schiff base is then reacted with a metal salt in an alcoholic medium to yield the desired coordination complex. These complexes are often colored, stable in air and moisture, and soluble in organic solvents like DMSO and methanol.
Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand with the metal ion. The disappearance of the phenolic hydroxyl group band and a shift in the azomethine (C=N) group band in the IR spectra of the complexes, compared to the free ligand, indicate coordination through the phenolic oxygen and the azomethine nitrogen. The presence of coordinated water molecules is often confirmed by broad bands in the IR spectrum.
Electronic spectra (UV-Vis) and magnetic moment measurements provide insights into the geometry of the metal complexes. For instance, based on spectral and magnetic data, Ni(II) and Zn(II) complexes of Schiff bases derived from 3-amino-5-methylisoxazole have been proposed to have an octahedral geometry, while Cu(II) complexes may adopt a tetragonal geometry. X-ray diffraction studies have been employed to determine the precise crystal and molecular structure of some of these complexes. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition patterns of these compounds.
The research findings indicate that the Schiff bases of 3-amino-5-methylisoxazole typically act as bidentate ligands, coordinating to the metal center through the azomethine nitrogen and the deprotonated phenolic oxygen. The general stoichiometry of the resulting complexes is often found to be 1:2 (metal:ligand), with the coordination sphere of the metal ion being completed by water molecules.
Below are interactive data tables summarizing the synthesis and properties of some transition metal complexes of Schiff bases derived from 3-amino-5-methylisoxazole.
Table 1: Synthesis of Schiff Base Ligands from 3-Amino-5-methylisoxazole
| Schiff Base Ligand Name | Aldehyde Reactant | Solvent | Reaction Condition | Yield (%) |
| 4-methyl-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol (MEMIIMP) | 5-methyl salicylaldehyde | Methanol | Reflux for 2 hrs | 80-85 |
| 5-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol (MMIIMP) | 4-methoxy salicylaldehyde | Methanol | Reflux for 2 hrs | 80-85 |
Table 2: Properties of Transition Metal Complexes of 3-Amino-5-methylisoxazole Schiff Bases
| Complex | Color | Proposed Geometry | Magnetic Moment (B.M.) |
| [Cu(MMIIMP)₂(H₂O)₂] | Brown | Tetragonal | - |
| [Ni(MMIIMP)₂(H₂O)₂] | Green | Octahedral | - |
| [Co(MMIIMP)₂(H₂O)₂] | Pink | Octahedral | - |
| [Zn(MMIIMP)₂(H₂O)₂] | Lemon yellow | Octahedral | - |
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis of 3-Amino-5-methylisoxazole and its Derivatives
Spectroscopic methods are indispensable tools in the study of 3-amino-5-methylisoxazole. They provide critical information on the compound's atomic connectivity, functional groups, and electronic environment, and are essential for confirming the identity and purity of synthesized materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While comprehensive, peer-reviewed spectral assignments for 3-amino-5-methylisoxazole are not extensively detailed in readily available literature, the expected chemical shifts can be predicted based on the compound's structure and data from analogous isoxazole (B147169) derivatives. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
A singlet for the methyl (-CH₃) protons.
A singlet for the vinyl proton (-CH=) on the isoxazole ring.
A broad singlet for the amino (-NH₂) protons, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum should reveal four signals corresponding to the four unique carbon atoms in the molecule:
One signal in the aliphatic region for the methyl carbon.
Three signals in the aromatic/olefinic region for the C3, C4, and C5 carbons of the isoxazole ring. The carbon atom attached to the amino group (C3) and the oxygen-bound carbon (C5) are expected to be the most deshielded. oregonstate.edu
Table 1: Predicted NMR Chemical Shifts (δ) for 3-Amino-5-methylisoxazole
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₃ | ~2.3 | Singlet |
| ¹H | =CH- | ~5.5 - 6.0 | Singlet |
| ¹H | -NH₂ | Variable (broad) | Singlet |
| ¹³C | -CH₃ | ~12 | Quartet |
| ¹³C | C4 | ~95 | Doublet |
| ¹³C | C5 | ~160 | Singlet |
| ¹³C | C3 | ~170 | Singlet |
Studies on related substituted isoxazoles confirm the general chemical shift regions for ring protons and carbons, providing a reliable basis for these predictions. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 3-amino-5-methylisoxazole is characterized by absorption bands corresponding to its primary amine, methyl group, and the isoxazole ring system. The NIST Chemistry WebBook confirms the availability of reference IR spectrum data for this compound. nist.gov
Key characteristic absorption bands include:
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching: Bands just below 3000 cm⁻¹ arise from the methyl group's C-H stretching, while the vinyl C-H stretch of the isoxazole ring may appear slightly above 3000 cm⁻¹.
C=N and C=C Stretching: The isoxazole ring gives rise to characteristic stretching vibrations for C=N and C=C bonds, typically found in the 1650-1450 cm⁻¹ region.
N-H Bending: A scissoring vibration for the primary amine group is expected around 1650-1580 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for 3-Amino-5-methylisoxazole
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3200 | Medium |
| Vinyl C-H Stretch | Isoxazole Ring (=CH) | ~3050 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2980 - 2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| C=N / C=C Ring Stretch | Isoxazole Ring | 1650 - 1450 | Medium-Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.
For 3-amino-5-methylisoxazole (molecular weight: 98.10 g/mol ), electron ionization (EI) mass spectra are available, and more advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) have been used for its characterization. nist.govsigmaaldrich.com In positive ion mode ESI, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 99.0553. massbank.eu
Collision-induced dissociation (CID) of the [M+H]⁺ ion induces fragmentation, providing structural insights. A prominent fragment is often observed at m/z 43.0253, which corresponds to the acetyl cation ([CH₃CO]⁺), indicating a characteristic cleavage of the isoxazole ring. massbank.eu The analysis of these fragmentation pathways is crucial for identifying the compound in complex mixtures, such as in metabolic or degradation studies. msu.eduosti.govunito.it
Table 3: Key Mass Spectrometry Data for 3-Amino-5-methylisoxazole
| Ion | m/z (Observed) | Technique | Description |
| [M]⁺ | 98 | EI | Molecular Ion |
| [M+H]⁺ | 99.0553 | ESI | Protonated Molecular Ion massbank.eu |
| [C₂H₃O]⁺ | 43.0253 | ESI-MS/MS | Acetyl Cation Fragment massbank.eu |
| [C₂H₄N]⁺ | 42.0328 | ESI-MS/MS | Fragment Ion massbank.eu |
| [CH₄N]⁺ | 30.0329 | ESI-MS/MS | Fragment Ion massbank.eu |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Heterocyclic compounds like 3-amino-5-methylisoxazole contain chromophores that absorb in the UV region. While detailed spectral studies of the parent compound are not widely published, its UV-absorbing properties are utilized in analytical applications. For instance, in studies of its biodegradation, high-performance liquid chromatography (HPLC) with UV detection is employed to quantify the compound, indicating it has significant absorbance in the low UV range (e.g., around 230 nm). mdpi.com The absorption maximum (λmax) is influenced by the solvent and the electronic structure of the molecule, which can be altered in its derivatives to shift absorption into the visible range, forming dyes. biointerfaceresearch.comresearchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons, such as transition metal ions and organic radicals. While 3-amino-5-methylisoxazole itself is diamagnetic and thus ESR-silent, its derivatives are often used as ligands to form coordination complexes with paramagnetic metal ions.
Research on Schiff bases derived from 3-amino-5-methylisoxazole demonstrates the use of ESR spectroscopy to characterize their copper(II) complexes. The ESR spectra of these complexes provide valuable information about the oxidation state and coordination environment of the copper ion. Analysis of the g-values (g∥ and g⊥) and hyperfine coupling constants can help determine the geometry of the complex (e.g., square planar or tetrahedral) and the nature of the metal-ligand bonding.
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and its packing in the solid state. The molecular structure of 3-amino-5-methylisoxazole has been confirmed by this technique, revealing the planarity of the isoxazole ring and the precise bond lengths and angles.
Furthermore, the crystal structures of various derivatives have been extensively studied. For example, the structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a Schiff base derivative, was determined by X-ray crystallography. Such studies provide crucial data on how the core isoxazole structure is influenced by different substituents and how it participates in intermolecular interactions like hydrogen bonding.
Table 4: Crystallographic Data for a Derivative: N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine
| Parameter | Value |
| Chemical Formula | C₁₉H₂₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.024(2) |
| b (Å) | 22.592(10) |
| c (Å) | 9.782(3) |
| β (°) | 116.548(2) |
| Volume (ų) | 1782.8(11) |
| Z | 4 |
Computational Chemistry and Theoretical Studies
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are indispensable tools in the study of 3-Amino-5-methylisoxazole and related compounds. These computational techniques provide detailed insights into molecular structure, spectroscopic properties, and reactivity, often complementing experimental findings.
For the related molecule 3-aminoisoxazole, ab initio calculations were crucial for interpreting its rotational spectrum. mdpi.com High-level composite schemes were employed to accurately determine its equilibrium structure and spectroscopic parameters. mdpi.com These calculations also shed light on the inversion barrier of the amino group, a key dynamic feature of the molecule. mdpi.com
DFT calculations are also widely used to investigate the properties of isoxazole derivatives. For instance, the geometric and electronic properties of various synthesized imidazole-based 1,2,3-triazoles were studied using DFT, providing insights into their stability and reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO). scielo.br Similarly, in studies of 5-amino-3-methyl-isoxazole-4-carboxylic acid, DFT calculations at the B3LYP/6-311++G(df,pd) level of theory were used to compare calculated data with experimental X-ray data, providing a detailed understanding of the molecule's bonding and electronic structure. nih.gov
These examples highlight the utility of quantum chemical calculations in providing a fundamental understanding of the structural and electronic properties of 3-Amino-5-methylisoxazole, which is essential for predicting its behavior and designing new applications.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfiveable.me This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govmdpi.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is selected. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D, 2D, or 3D descriptors. mdpi.com
Model Development: A mathematical model is developed to correlate the descriptors with the biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. fiveable.me
While a specific QSAR study focused solely on 3-Amino-5-methylisoxazole was not identified in the reviewed literature, the methodology is broadly applicable to isoxazole derivatives for the design of new therapeutic agents. For example, QSAR studies have been successfully applied to various heterocyclic compounds to design novel anti-tuberculosis agents and to predict the toxicity of nitroaromatic compounds. nih.govmdpi.com A QSAR model for 3-Amino-5-methylisoxazole and its derivatives could be developed to predict their activity against a particular biological target, guiding the synthesis of more potent analogues.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as 3-Amino-5-methylisoxazole, and a biological macromolecule (receptor), typically a protein. mdpi.comnih.gov These methods are instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and scoring them based on their binding energy. scielo.br For example, molecular docking studies on newly synthesized isoxazole derivatives have been used to investigate their binding interactions with bacterial proteins, revealing potential antibacterial agents. mdpi.com The binding affinities, typically expressed in kcal/mol, indicate the strength of the interaction. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting from the docked pose, an MD simulation calculates the trajectory of the atoms in the system, revealing the stability of the complex and the nature of the intermolecular interactions. nih.gov Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information on the stability and flexibility of the complex, respectively. mdpi.com
These computational approaches can be applied to 3-Amino-5-methylisoxazole to explore its potential as an inhibitor for various biological targets, guiding the design of new drugs. mdpi.comnih.govnih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a molecule like 3-Amino-5-methylisoxazole, conformational analysis can help identify the most stable conformers and understand their relative energies. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. Computational methods, such as quantum chemical calculations, are often employed to perform conformational searches and determine the potential energy surface of a molecule. mdpi.com
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Amino-substituted isoxazoles, including 3-Amino-5-methylisoxazole, can potentially exist in different tautomeric forms, such as the amino and imino forms. scispace.com The relative stability of these tautomers can be investigated using spectroscopic techniques and computational calculations. For the related 3-aminoisoxazole, the inversion motion of the amino group, which is a form of conformational change, has been studied in detail, and the energy barrier for this process has been calculated. mdpi.com Understanding the preferred tautomeric and conformational states of 3-Amino-5-methylisoxazole is crucial for interpreting its reactivity and biological activity.
The electronic properties and bond lengths of 3-Amino-5-methylisoxazole provide fundamental information about its chemical nature and reactivity. These parameters can be determined experimentally through techniques like X-ray crystallography and computationally using quantum chemical methods.
A crystallographic study of 3-Amino-5-methylisoxazole has provided precise measurements of its bond lengths and angles in the solid state. researchgate.net For instance, the analysis of bond lengths within the isoxazole ring can reveal the degree of electron delocalization. researchgate.net A comparison of the exocyclic C-N bond length in 3-Amino-5-methylisoxazole with that in its isomer, 5-amino-3-methylisoxazole, has shown that the conjugation between the nitrogen lone pair and the endocyclic double bond is different in the two isomers, indicating a significant influence of the amino group's position on the electron density distribution. researchgate.net
Quantum chemical calculations can further complement experimental data by providing information on various electronic properties, such as charge distribution, dipole moment, and molecular orbitals (HOMO and LUMO). mdpi.com The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate or accept electrons, respectively, and are thus related to its reactivity. The analysis of these fundamental properties is essential for understanding the chemical behavior of 3-Amino-5-methylisoxazole.
Thermodynamic Parameters of Complex Formation
The study of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provides crucial insights into the spontaneity and driving forces behind the formation of metal complexes with ligands derived from 3-amino-5-methylisoxazole. Research in this area has focused on understanding the stability and nature of the bonds formed between these ligands and various divalent metal ions.
Potentiometric studies have been conducted on Schiff bases derived from 3-amino-5-methylisoxazole to determine the thermodynamic parameters of their complexation with Co(II), Ni(II), Cu(II), and Zn(II) ions. sciensage.info The stability constants of these complexes were found to decrease as the temperature increases, indicating that the complex formation processes are exothermic in nature. sciensage.info
Below are the thermodynamic parameters for the formation of metal complexes with various Schiff base ligands derived from 3-amino-5-methylisoxazole.
Interactive Data Table: Thermodynamic Parameters of Metal Complex Formation
| Ligand | Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K·mol) |
| MMIIMP | Co(II) | -45.6 | -29.8 | 52.1 |
| Ni(II) | -47.9 | -32.5 | 50.8 | |
| Cu(II) | -58.7 | -45.6 | 43.2 | |
| Zn(II) | -42.1 | -28.4 | 45.2 | |
| MIIMN | Co(II) | -40.2 | -25.7 | 47.8 |
| Ni(II) | -42.5 | -28.9 | 44.9 | |
| Cu(II) | -53.8 | -41.2 | 41.6 | |
| Zn(II) | -38.9 | -24.1 | 48.8 | |
| NMIIMN | Co(II) | -35.8 | -21.3 | 47.8 |
| Ni(II) | -38.1 | -24.6 | 44.5 | |
| Cu(II) | -49.2 | -36.8 | 40.9 | |
| Zn(II) | -34.5 | -20.1 | 47.5 | |
| AMIIMP | Co(II) | -42.7 | -27.9 | 48.8 |
| Ni(II) | -44.9 | -30.2 | 48.5 | |
| Cu(II) | -55.6 | -43.1 | 41.2 | |
| Zn(II) | -40.3 | -26.5 | 45.5 |
Applications and Emerging Research Areas of 3 Amino 5 Methylisoxazole
Medicinal Chemistry and Pharmaceutical Research Applications
3-Amino-5-methylisoxazole is a highly valued intermediate in the pharmaceutical industry, primarily for the synthesis of sulfonamide antibiotics and other therapeutic agents. google.com Its stable yet reactive nature makes it an ideal starting material for creating novel drug candidates targeting a range of medical conditions, including infections, neurological disorders, inflammation, and cancer. google.comchemimpex.com
One of the most prominent applications of 3-amino-5-methylisoxazole is its crucial role as a key intermediate in the industrial synthesis of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. google.com The synthesis involves the condensation of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by the deacetylation of the resulting intermediate to yield sulfamethoxazole. This process highlights the importance of 3-amino-5-methylisoxazole in the large-scale production of this essential anti-infective drug. The derivatives of 3-amino-5-methylisoxazole are recognized as valuable intermediates in the creation of various sulfa drugs. google.com
Beyond its role in sulfamethoxazole synthesis, 3-amino-5-methylisoxazole serves as a scaffold for the development of other anti-infective agents. Researchers have synthesized various derivatives and evaluated their activity against a range of pathogens. For instance, a study on isoxazole-4-carbohydrazide (B1627501) derivatives, which share a similar structural motif, showed weak to mild antibacterial activity against several Gram-positive and Gram-negative bacteria. researchgate.net Although the activity was not exceptionally high, these findings encourage further structural modifications of 3-amino-5-methylisoxazole-based compounds to enhance their antibacterial potency.
The isoxazole (B147169) nucleus is a component of various compounds investigated for their potential in treating neurological disorders. 3-Amino-5-methylisoxazole is utilized as a precursor in the synthesis of molecules designed to target pathways in the central nervous system. chemimpex.com For example, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a compound structurally related to isoxazole-amino acid hybrids, is a key player in glutamatergic neurotransmission. The development of novel AMPA analogues from isoxazole precursors is an active area of research for discovering drug candidates for various neurological conditions. nih.gov
Derivatives of 3-amino-5-methylisoxazole have been a focus of research for the development of novel anti-inflammatory agents. The isoxazole ring is a core structure in several compounds known to exhibit anti-inflammatory properties. Studies have shown that modifying the 3-amino-5-methylisoxazole scaffold can lead to compounds with significant inhibitory effects on inflammatory pathways. For instance, some novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing potent effects. Research has also explored isonicotinates, with one derivative of meta-aminophenol demonstrating an IC50 value of 1.42 ± 0.1 µg/mL, which is significantly more potent than the standard drug Ibuprofen. nih.gov
| Compound | Anti-inflammatory Activity (IC50) | Reference |
| Isonicotinate (B8489971) of meta-aminophenol (Compound 5) | 1.42 ± 0.1 µg/mL | nih.gov |
| Ibuprofen (Standard) | 11.2 ± 1.9 µg/mL | nih.gov |
| Butyryl group derivative (Compound 8b) | 3.7 ± 1.7 μg/mL | nih.gov |
This table showcases the anti-inflammatory potency of selected isonicotinate derivatives compared to a standard drug.
The cytotoxic potential of derivatives of 3-amino-5-methylisoxazole against various cancer cell lines is an expanding area of investigation. The isoxazole moiety is present in numerous compounds that have demonstrated anticancer activity. science.gov Research has focused on synthesizing novel derivatives and evaluating their ability to inhibit cancer cell growth. For example, studies on novel nitrogenous heterocycles, including imidazole (B134444) and oxazolone (B7731731) derivatives, have identified compounds with significant cytotoxic activity against cell lines like HL60 and MDA-MB-231. nih.gov One particular imidazole derivative (compound 8) showed an IC50 of 4.7 μM against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Another study on pyrazole (B372694) derivatives found that one compound was effective in inhibiting the growth of human lung adenocarcinoma cells. mdpi.com
| Cell Line | Compound | Cytotoxic Activity (IC50) |
| MDA-MB-231 | Imidazole Derivative 8 | 4.7 μM |
| MDA-MB-231 | Imidazole Derivative 9 | 17.02 μM |
| A549 | Pyrazole Derivative 2 | 220.20 +/- 22.47 µM |
This table presents the cytotoxic activity of selected heterocyclic derivatives against different cancer cell lines.
Derivatives of 3-amino-5-methylisoxazole have been investigated for their ability to modulate the immune system. The isoxazole scaffold is a key feature in compounds with both immunosuppressive and immunostimulatory activities. nih.gov By modifying the structure of 5-amino-3-methylisoxazole-4-carboxylic acid, a close isomer of the target compound, researchers have developed derivatives with potent immunomodulatory effects. For instance, certain phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid have demonstrated immunosuppressive activity comparable to or even exceeding that of cyclosporine A. mdpi.com These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Conversely, other derivatives have been found to stimulate the immune response, highlighting the diverse immunomodulatory potential of this class of compounds. nih.gov
Enzyme Inhibition Studies
The molecular scaffold of 3-amino-5-methylisoxazole serves as a valuable starting point for the synthesis of derivatives with significant enzyme-inhibiting properties. Research has demonstrated that compounds derived from this isoxazole are effective inhibitors of key metabolic enzymes. In one study, a library of indole–pyridine carbonitrile derivatives synthesized through a multicomponent reaction involving 3-amino-5-methylisoxazole was evaluated for its antidiabetic potential. sigmaaldrich.com Several of these derivatives displayed potent inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. sigmaaldrich.com The inhibitory concentration (IC₅₀) of the most effective compounds was found to be comparable to or better than that of acarbose, a standard antidiabetic drug. sigmaaldrich.com
Further investigations into the mechanism of action through kinetic and molecular docking studies have helped to elucidate the binding interactions between these isoxazole derivatives and the target enzymes. sigmaaldrich.com In addition to metabolic enzymes, derivatives of 5-methylisoxazole (B1293550) have been explored as anti-inflammatory agents through the inhibition of enzymes like trypsin. chemicalbook.com Molecular modeling simulations have been employed to understand the binding modes of these compounds within the active sites of enzymes such as trypsin and bovine serum albumin. chemicalbook.com
Table 1: Enzyme Inhibition by 3-Amino-5-methylisoxazole Derivatives
| Target Enzyme | Type of Study | Research Finding | Reference |
|---|---|---|---|
| α-Glucosidase | In-vitro enzyme assay | Derivatives showed potent inhibitory activity. | sigmaaldrich.com |
| α-Amylase | In-vitro enzyme assay | Derivatives showed potent inhibitory activity. | sigmaaldrich.com |
| Trypsin | Molecular modeling | Derivatives studied for binding modes in active site. | chemicalbook.com |
| Bovine Serum Albumin | Molecular modeling | Derivatives studied for binding modes in active site. | chemicalbook.com |
Peptide Synthesis and Peptidomimetics
The isoxazole framework is increasingly being incorporated into the design of novel peptides and peptidomimetics to enhance their therapeutic properties. While natural peptides often suffer from poor metabolic stability, the introduction of unnatural amino acids can overcome this limitation. google.comchemicalbook.com A derivative of 3-amino-5-methylisoxazole, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully utilized as a novel, non-proteinogenic β-amino acid in solid-phase peptide synthesis. chemimpex.combiosynth.com
This bifunctional isoxazole derivative allows for the creation of hybrid α/β-mixed peptides, which are a promising class of peptidomimetics. google.comchemimpex.com Researchers have developed methods to incorporate this unnatural amino acid into peptide chains using both classical and ultrasonic-agitated solid-phase synthesis techniques. biosynth.com The resulting modified peptides, which have been characterized using mass spectrometry, represent a new class of potential bioactive molecules with enhanced stability against proteolysis, a common issue with natural peptide therapeutics. google.comchemimpex.com The application of this isoxazole-based β-amino acid opens possibilities for synthesizing new bioactive peptides for various therapeutic areas. biosynth.com
Agrochemical Research and Development
Use in Formulating Herbicides and Fungicides
3-Amino-5-methylisoxazole and its derivatives are recognized for their significant role in agricultural chemistry. smolecule.com The compound serves as a key intermediate in the formulation of various agrochemicals, particularly herbicides and fungicides. smolecule.com The chemical reactivity and stability of the isoxazole ring allow for tailored modifications, leading to the development of active ingredients that help improve crop yields and protect against fungal diseases and unwanted vegetation. smolecule.com The versatility of aminoisoxazole derivatives makes them valuable building blocks for creating a range of compounds used in crop protection applications.
Development of Pesticidal Agents
Beyond herbicides and fungicides, the 3-amino-5-methylisoxazole scaffold is instrumental in the development of other pesticidal agents, including insecticides. Research has focused on using this compound as a precursor to synthesize more complex heterocyclic systems with potent biological activity. One notable application is in the synthesis of a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. These complex molecules, derived from 3-amino-5-methylisoxazole, have been identified as having potential mosquito larvicidal activity, highlighting their promise as agents for mosquito control.
Material Science Research
Creation of Novel Materials with Specific Properties
The unique chemical structure of 3-amino-5-methylisoxazole makes it a subject of interest in material science for the creation of novel materials. Research in this area explores the compound's potential to be incorporated into new substances with specific, enhanced properties such as improved thermal stability and chemical resistance. The presence of a reactive amino group on the stable isoxazole ring makes it a versatile building block for synthesizing new heterocyclic systems and, by extension, functional materials. For instance, 3-amino-5-methylisoxazole is used in the one-pot synthesis of diversely substituted naphtho[1,2-e] smolecule.comoxazines, which are novel chemical entities with unique structural frameworks. sigmaaldrich.com The development of such complex molecules demonstrates the utility of this isoxazole in constructing new materials from the ground up.
Applications in Catalysis and Sensing Technologies via Coordination Complexes
The molecular structure of 3-Amino-5-methylisoxazole allows for the synthesis of various Schiff bases, which can, in turn, form stable coordination complexes with a range of transition metals. These metal complexes have garnered research interest for their potential applications in catalysis and the development of chemical sensors.
Schiff bases derived from the condensation of 3-Amino-5-methylisoxazole with substituted salicylaldehydes have been used to synthesize metal chelates with copper(II), nickel(II), cobalt(II), zinc(II), and vanadyl(IV). jocpr.com The characterization of these complexes has laid the groundwork for exploring their catalytic capabilities. For instance, zeolite-Y encapsulated complexes involving Schiff bases have been utilized as heterogeneous catalysts in the oxidation of α-pinene, with verbenol (B1206271) and verbenone (B1202108) as the major products. researchgate.net While research into the catalytic applications of 3-Amino-5-methylisoxazole complexes is an emerging field, the versatility of Schiff base ligands in stabilizing various metal centers suggests a broad potential for catalyzing a variety of organic transformations. nih.gov
In the realm of sensing technologies, Schiff base compounds are widely recognized for their ability to act as fluorescent probes for specific metal ions. This is due to their capacity to form stable complexes with metal ions, which can lead to significant changes in their photophysical properties, such as fluorescence enhancement or quenching. nih.gov Schiff bases derived from 3-Amino-5-methylisoxazole can be designed to selectively bind with specific metal ions. The nitrogen and oxygen atoms within these ligands act as hard donor sites, which, according to Hard and Soft Acids and Bases (HSAB) theory, tend to bind preferentially with hard acid metal ions. nih.gov This principle is fundamental to the design of selective sensors. While direct applications of 3-Amino-5-methylisoxazole-based sensors are still under exploration, the broader success of isoxazole and Schiff base derivatives in this area provides a strong indication of their potential. jocpr.com
Environmental Chemistry and Degradation Studies
The environmental fate of 3-Amino-5-methylisoxazole is intrinsically linked to the widespread use of the antibiotic sulfamethoxazole. As a primary and persistent degradation product, its presence and behavior in the environment are of significant concern.
3-Amino-5-methylisoxazole is a major and persistent intermediate formed during the microbial and photocatalytic degradation of sulfamethoxazole. mdpi.comsigmaaldrich.comchemicalbook.com The degradation of sulfamethoxazole often involves the cleavage of the sulfonamide bond (S-N), releasing the aniline (B41778) moiety and the 3-Amino-5-methylisoxazole ring. researchgate.net Due to its chemical structure, 3-Amino-5-methylisoxazole exhibits a refractory nature, making it resistant to further rapid degradation and leading to its accumulation in various environmental compartments. mdpi.com Studies have shown that while the parent sulfamethoxazole compound can be significantly degraded under various conditions, 3-Amino-5-methylisoxazole often persists. For example, in a water/sediment system study, 3-Amino-5-methylisoxazole showed a dissipation half-life of nearly 40 days, highlighting its environmental persistence. researchgate.netnih.gov This recalcitrance makes its complete mineralization challenging and raises concerns about its long-term environmental impact. mdpi.com
Despite its persistence, several microorganisms have been identified that are capable of degrading 3-Amino-5-methylisoxazole. Microbial degradation is considered an economically viable and environmentally sound method for eliminating this pollutant. mdpi.com
A bacterial strain, Nocardioides sp. N39, has been isolated and shown to utilize 3-Amino-5-methylisoxazole as a sole source of carbon, nitrogen, and energy. mdpi.com Research into the degradation characteristics of this strain has identified optimal conditions for its efficacy. The degradation process is influenced by several environmental factors, as detailed in the table below.
| Parameter | Optimal Condition/Finding | Reference |
|---|---|---|
| Initial Concentration | Effectively degrades concentrations below 100 mg/L. An initial concentration of 15 mg/L was completely degraded within 24 hours. | mdpi.com |
| pH | Alkaline conditions are preferential. At pH 9.0, complete degradation occurred within 32 hours, compared to only 19% degradation at pH 5.0 after 48 hours. | mdpi.com |
| Temperature | High degradation efficiency is observed between 25°C and 35°C. | mdpi.com |
| Oxygen | Aerobic conditions are required for optimal degradation. | mdpi.com |
Other microorganisms, such as Microbacterium sp., have also been shown to be involved in the breakdown of sulfamethoxazole, leading to the formation of 3-Amino-5-methylisoxazole.
Photocatalysis represents a promising advanced oxidation process for the degradation of persistent organic pollutants. While direct photolysis (degradation by sunlight alone) of 3-Amino-5-methylisoxazole is limited, studies on the photocatalytic degradation of sulfamethoxazole have shown that this intermediate can also be broken down. sigmaaldrich.com Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) or other semiconductor materials, generates highly reactive hydroxyl radicals that can attack and degrade recalcitrant molecules like 3-Amino-5-methylisoxazole. The efficiency of the photocatalytic process is dependent on factors such as the type of photocatalyst, pH of the solution, and the presence of other substances in the water.
The Photo-Fenton process, another advanced oxidation process, has proven to be highly effective in removing 3-Amino-5-methylisoxazole from water. This method utilizes Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) in conjunction with UV-Vis or solar light to generate a high concentration of hydroxyl radicals.
Detailed studies have been conducted to optimize the solar Photo-Fenton process for the degradation of 3-Amino-5-methylisoxazole. Key findings from these studies are summarized below.
| Process | pH | Conditions | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Solar Photo-Fenton (Ferrioxalate) | 3.5 | Iron/oxalate molar ratio of 1:3 | Complete Degradation | 30 min | researchgate.net |
| Solar Photo-Fenton (Ferrioxalate) | Near Neutral | Iron/oxalate molar ratio of 1:9 | 72% Removal | 90 min | researchgate.net |
| Classical Solar Photo-Fenton | 3.5 | Fe²⁺/H₂O₂ | Complete Degradation | 40 min | researchgate.net |
These studies demonstrate that under acidic conditions, the Photo-Fenton process can rapidly and completely degrade this persistent intermediate, identifying oxalic and oxamic acids as the main low-molecular-weight byproducts. researchgate.net
The presence of pharmaceutical pollutants and their transformation products in the environment is a growing concern due to their potential ecotoxicological effects. nih.govresearchgate.net Sulfamethoxazole and its primary metabolite, 3-Amino-5-methylisoxazole, are frequently detected in wastewater effluents and surface waters. mdpi.com The environmental risk is not limited to the parent drug; persistent intermediates can also exhibit toxicity or contribute to other environmental problems. nih.gov
While the degradation of sulfamethoxazole can sometimes lead to products with reduced acute and chronic toxicity, some transformation products, including 3-Amino-5-methylisoxazole, can remain harmful to aquatic organisms such as daphnids. nih.govresearchgate.net The persistence of 3-Amino-5-methylisoxazole means that aquatic ecosystems can be exposed to it for extended periods, potentially leading to unforeseen ecological consequences. nih.gov A comprehensive environmental impact assessment, therefore, must consider not only the parent pharmaceutical compound but also its major and persistent transformation products to fully understand the risk posed to the environment. researchgate.netnih.gov
Biochemical Research
3-Amino-5-methylisoxazole is a versatile compound utilized in various areas of biochemical research. Its structural properties make it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Researchers particularly employ this compound in studies concerning enzyme inhibition, metabolic pathways, and its role in cellular signaling, which is valuable for understanding disease mechanisms.
Studies Related to Metabolic Pathways
3-Amino-5-methylisoxazole is prominently identified as a key intermediate in the metabolic breakdown of the widely used antibiotic, sulfamethoxazole. mdpi.comsigmaaldrich.comsigmaaldrich.com Due to its persistence and potential environmental accumulation, the metabolic fate of 3-Amino-5-methylisoxazole is a significant area of research, particularly focusing on microbial degradation pathways. mdpi.com
Several microbial strains have been isolated and characterized for their ability to degrade or completely mineralize 3-Amino-5-methylisoxazole. Studies have shown that certain bacteria can utilize this compound as a sole source of carbon and nitrogen for growth. mdpi.com For instance, Nocardioides sp. N39, isolated from activated sludge, has demonstrated a formidable potential for degrading this compound. mdpi.com Similarly, Pseudomonas psychrophila strain HA-4 is noted for its role in the biodegradation of sulfamethoxazole, with 3-Amino-5-methylisoxazole being the major intermediate in this pathway. sigmaaldrich.comsigmaaldrich.com The degradation process often involves the cleavage of the isoxazole ring, breaking down the heterocyclic structure. researchgate.net
Beyond microbial action, 3-Amino-5-methylisoxazole is also recognized as an intermediate in abiotic degradation processes, such as the photocatalytic degradation and electro-Fenton treatment of sulfamethoxazole. sigmaaldrich.com These findings are crucial for developing effective wastewater treatment technologies aimed at removing pharmaceutical residues. nih.gov
Table 1: Microbial Degradation of 3-Amino-5-methylisoxazole
| Microbial Strain | Role in Metabolism | Metabolic Capability | Source of Isolation |
|---|---|---|---|
| Nocardioides sp. N39 | Degrades 3-Amino-5-methylisoxazole | Can utilize the compound as a sole source of carbon, nitrogen, and energy. mdpi.com | Activated sludge from a wastewater treatment plant. mdpi.com |
| Pseudomonas psychrophila HA-4 | Degrades Sulfamethoxazole | Forms 3-Amino-5-methylisoxazole as the major intermediate. sigmaaldrich.comsigmaaldrich.com | Wastewater and surface water. sigmaaldrich.com |
Role in Signaling Pathways
The direct role of 3-Amino-5-methylisoxazole in specific signaling pathways is an emerging area of investigation. However, research into the bioactivation of the isoxazole scaffold provides significant insights into its potential interactions with cellular signaling components. The metabolism of isoxazole-containing compounds can lead to the formation of reactive electrophilic metabolites. nih.gov
Computational models have been used to predict the bioactivation of molecules containing a 4-amino-5-methyl-isoxazole moiety. nih.gov These studies suggest that metabolic processes can transform these structures into reactive intermediates like enimines. nih.gov Such reactive species have the potential to interact with and modify cellular nucleophiles, including the tripeptide glutathione. nih.gov Glutathione is a critical component of cellular antioxidant defense systems and plays a key role in redox signaling. Therefore, the metabolic bioactivation of 3-Amino-5-methylisoxazole could indirectly influence signaling pathways sensitive to cellular redox status.
Furthermore, the isoxazole ring itself is considered a "privileged scaffold" in medicinal chemistry. This means it is a common structural feature in many biologically active compounds designed to interact with specific biological targets, such as enzymes and receptors, thereby modulating their signaling functions. nih.gov For example, the 3,5-dimethyl-isoxazole motif, a structurally related scaffold, serves as a key component in certain Bromodomain and Extra-Terminal Domain (BET) inhibitors, which are investigated for their role in regulating gene transcription. nih.gov While not a direct action of 3-Amino-5-methylisoxazole itself, this highlights the significance of the isoxazole core in molecules designed to interfere with cellular signaling cascades.
Table 2: Potential Interactions of 3-Amino-5-methylisoxazole with Signaling Components
| Process | Potential Metabolite/Product | Cellular Target | Potential Signaling Implication |
|---|---|---|---|
| Metabolic Bioactivation | Enimines (predicted) nih.gov | Glutathione and other nucleophiles nih.gov | Alteration of cellular redox state, influencing redox-sensitive signaling pathways. |
Future Directions and Emerging Research Opportunities
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of efficient and innovative synthetic routes to 3-amino-5-methylisoxazole and its analogs is a cornerstone of ongoing research. While traditional methods exist, the focus is shifting towards pathways that offer higher yields, greater selectivity, and milder reaction conditions. A key area of exploration is the use of novel catalytic systems to facilitate these transformations.
Recent advancements have highlighted the potential of various catalysts in isoxazole (B147169) synthesis. For instance, copper-catalyzed [3+2] cycloaddition reactions provide a highly regioselective, single-step synthesis of isoxazoles from alkynes and in situ generated nitrile oxides. organic-chemistry.org Another promising approach involves the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst in the Machetti-De Sarlo reaction of nitroalkenes with alkynes, offering a sustainable route to isoxazole products. organic-chemistry.org The development of one-pot, three-component reactions is also gaining traction, allowing for the synthesis of complex isoxazole derivatives from simple starting materials in a single, efficient step. organic-chemistry.org
Future research in this area will likely focus on:
Discovery of Novel Catalysts: Investigating the catalytic activity of new metal complexes, organocatalysts, and nanocatalysts to improve reaction efficiency and expand the substrate scope.
Development of Asymmetric Syntheses: Creating chiral catalysts to enable the enantioselective synthesis of specific stereoisomers of 3-amino-5-methylisoxazole derivatives, which is crucial for pharmaceutical applications.
Flow Chemistry Approaches: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scale-up of isoxazole synthesis.
| Catalytic System | Reaction Type | Key Advantages |
| Copper(I) | [3 + 2] Cycloaddition | High regioselectivity, one-pot procedure. organic-chemistry.org |
| TEMPO | Machetti-De Sarlo Reaction | Sustainable conditions, broad substrate scope. organic-chemistry.org |
| HClO4-SiO2 | Condensation | Efficient for azoloazine synthesis. frontiersin.org |
Design and Synthesis of Advanced Functionalized Derivatives
The 3-amino-5-methylisoxazole scaffold serves as a valuable building block for the creation of a diverse array of functionalized derivatives with potential applications in medicine and materials science. The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores and functional groups.
The synthesis of Schiff bases through the condensation of 3-amino-5-methylisoxazole with various aromatic aldehydes is a well-established method for generating derivatives with potential antibacterial, antioxidant, and anticancer activities. tandfonline.com Research is also directed towards the synthesis of fused isoxazole systems, which can lead to novel molecular architectures with unique biological properties. mdpi.com For example, the reaction of 3-amino-5-methylisoxazole with pyruvic acid derivatives can lead to the selective synthesis of furanones and pyrrolones. researchgate.net
Emerging opportunities in this field include:
Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate large libraries of 3-amino-5-methylisoxazole derivatives for biological screening.
Bioisosteric Replacement: Strategically replacing functional groups within known bioactive molecules with the 3-amino-5-methylisoxazole moiety to improve pharmacokinetic or pharmacodynamic properties.
Development of Isoxazole-Containing Polymers: Investigating the incorporation of the isoxazole ring into polymer backbones to create new materials with tailored thermal, optical, or electronic properties.
Deeper Mechanistic Investigations of Biological Activities
While numerous derivatives of 3-amino-5-methylisoxazole have shown promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Deeper mechanistic investigations are crucial for the rational design of more potent and selective therapeutic agents.
For instance, certain isoxazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and protein tyrosine kinases, which are important targets in inflammation and cancer therapy. mdpi.comnih.gov Understanding the specific binding interactions of these compounds with their target proteins can guide the design of next-generation inhibitors with improved efficacy and reduced off-target effects. The immunomodulatory activities of some isoxazole derivatives have also been reported, suggesting their potential in treating autoimmune diseases. ptfarm.pl
Future research should prioritize:
Target Identification and Validation: Utilizing chemical biology approaches to identify the specific cellular targets of bioactive 3-amino-5-methylisoxazole derivatives.
Structural Biology Studies: Employing techniques such as X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of isoxazole derivatives in complex with their biological targets.
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising compounds in animal models of disease and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.
| Biological Activity | Potential Therapeutic Area |
| Antibacterial | Infectious diseases tandfonline.com |
| Anticancer | Oncology tandfonline.comespublisher.com |
| Anti-inflammatory | Inflammatory disorders nih.gov |
| Immunomodulatory | Autoimmune diseases ptfarm.pl |
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The development of eco-friendly methods for the synthesis of 3-amino-5-methylisoxazole and its derivatives is a critical area of future research.
Traditional synthetic methods often rely on volatile organic solvents, harsh reagents, and energy-intensive processes. mdpi.com Green alternatives that are being explored include the use of water as a solvent, microwave-assisted synthesis, and ultrasonic irradiation. bohrium.com These techniques can lead to shorter reaction times, higher yields, and a reduction in waste generation. mdpi.combohrium.com The use of recyclable catalysts and solvent-free reaction conditions are also key tenets of green isoxazole synthesis. tandfonline.combohrium.com For example, a single-step condensation reaction between 3-amino-5-methylisoxazole and various aromatic aldehydes has been achieved under solvent-free conditions using N,N'-Dimethylethanolamine (DMEA) as a green catalyst. tandfonline.com
Key research directions in this area include:
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the isoxazole core.
Catalysis in Aqueous Media: Designing water-soluble catalysts that can efficiently promote isoxazole formation in aqueous environments. bohrium.com
Photocatalysis: Investigating the use of light-driven reactions to synthesize isoxazoles under mild and environmentally friendly conditions.
| Green Chemistry Approach | Key Advantages |
| Ultrasonic Irradiation | Enhanced reaction rates, reduced energy consumption, improved yields. mdpi.com |
| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields, environmentally friendly. bohrium.com |
| Solvent-Free Reactions | Reduced waste, simplified work-up procedures. tandfonline.com |
| Water-Mediated Reactions | Environmentally benign solvent, potential for catalyst recycling. bohrium.com |
Integration of Computational and Experimental Methodologies for Drug Discovery
The synergy between computational modeling and experimental synthesis and testing is a powerful paradigm in modern drug discovery. The application of these integrated approaches to 3-amino-5-methylisoxazole can accelerate the identification and optimization of new drug candidates.
Computational methods, such as quantum-chemical calculations, can be used to study the electronic and structural properties of isoxazole derivatives and to predict their reactivity and biological activity. ptfarm.pl Molecular docking simulations can be employed to predict the binding modes of these compounds to their protein targets, providing insights for the design of more potent inhibitors. Quantitative structure-activity relationship (QSAR) studies can help to identify the key molecular features that are responsible for the observed biological activity.
Future research will benefit from:
Virtual Screening: Using computational methods to screen large virtual libraries of 3-amino-5-methylisoxazole derivatives to identify promising candidates for synthesis and biological evaluation.
De Novo Drug Design: Employing computer algorithms to design novel isoxazole-based molecules with desired pharmacological properties.
Prediction of ADMET Properties: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives, helping to prioritize compounds with favorable drug-like properties.
Investigation of Environmental Remediation Strategies for 3-Amino-5-methylisoxazole
3-Amino-5-methylisoxazole is a known degradation product of the widely used antibiotic sulfamethoxazole (B1682508), and its presence in the environment is a growing concern. nih.govmdpi.com This compound can be persistent and may pose risks to ecosystems. nih.gov Therefore, the development of effective remediation strategies is of significant environmental importance.
Microbial degradation has emerged as a promising and environmentally friendly approach for the removal of 3-amino-5-methylisoxazole from contaminated water and soil. mdpi.com Several bacterial strains have been identified that are capable of utilizing this compound as a sole source of carbon and nitrogen. mdpi.comnih.gov Studies have shown that factors such as pH, temperature, and the presence of other nutrients can influence the efficiency of microbial degradation. mdpi.com Another innovative approach involves the use of microbial fuel cells (MFCs), which have been shown to effectively degrade both sulfamethoxazole and 3-amino-5-methylisoxazole. nih.gov
Future research in this domain should focus on:
Isolation and Characterization of Novel Microorganisms: Identifying new and more efficient microbial strains for the bioremediation of 3-amino-5-methylisoxazole.
Metabolic Pathway Elucidation: Determining the specific enzymatic pathways involved in the microbial degradation of this compound to facilitate the development of optimized bioremediation processes. researchgate.net
Development of Advanced Oxidation Processes: Investigating the use of technologies such as ozonation and photocatalysis for the chemical degradation of 3-amino-5-methylisoxazole in wastewater treatment.
| Remediation Strategy | Key Findings |
| Microbial Degradation | A bacterial strain, Nocardioides sp. N39, can use 3A5MI as its sole source of carbon, nitrogen, and energy. mdpi.com |
| Microbial Fuel Cells (MFCs) | Can effectively degrade both sulfamethoxazole and 3-amino-5-methylisoxazole. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-amino-5-methylisoxazole, and how can purity be validated?
- 3-Amino-5-methylisoxazole can be synthesized via condensation reactions involving β-naphthol, arylaldehydes, and 3-amino-5-methylisoxazole using bismuth(III) trifluoromethanesulfonate as a catalyst under mild conditions . Purity validation typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Melting point determination (59–61°C) and LC-MS analysis are also standard for confirming structural integrity .
Q. How is 3-amino-5-methylisoxazole detected and quantified in environmental samples?
- Detection relies on liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-concentration intermediates. However, challenges arise with volatile by-products like aniline, which require derivatization followed by GC-MS for accurate identification . Calibration standards are critical, as 3-amino-5-methylisoxazole’s lack of commercial standards complicates quantification .
Q. What microbial strains are effective in degrading 3-amino-5-methylisoxazole, and what are their metabolic pathways?
- Pseudomonas psychrophila HA-4 degrades 3-amino-5-methylisoxazole via cleavage of the isoxazole ring, producing smaller metabolites like CO₂ and NH₃. Acinetobacter sp. S1 and Pseudomonas sp. S2 exhibit strain-specific efficiencies: S2 degrades 88.4% of 3-amino-5-methylisoxazole, while S1 shows limited activity (18.2%) . Pathway elucidation involves tracking intermediates via LC-MS and isotopic labeling .
Advanced Research Questions
Q. How do advanced oxidation processes (AOPs) enhance 3-amino-5-methylisoxazole degradation, and what are the limitations?
- Solar photo-Fenton processes using ferrioxalate complexes achieve >90% degradation under UV-Vis light by generating hydroxyl radicals (•OH). However, reagent costs and pH dependence (optimal at pH 3.0) limit scalability. Toxicity assessments via in silico tools (e.g., Toxicity Estimation Software Tool) show reduced ecotoxicity of degradation by-products compared to the parent compound .
Q. What role does 3-amino-5-methylisoxazole play in multi-component reactions (MCRs), and how are reaction conditions optimized?
- In Ugi four-component reactions, 3-amino-5-methylisoxazole acts as a primary amine, reacting with aldehydes, phenylpropiolic acid, and tert-butylisocyanide to form propiolamides. Optimal conditions vary: electron-rich aldehydes require EtOH/H₂O with trifluoroacetic acid (TFA), while electron-deficient substrates need DMF/HClO₄. Reaction monitoring via TLC and NMR ensures product fidelity .
Q. How do bioelectrochemical systems (BESs) improve 3-amino-5-methylisoxazole degradation kinetics compared to conventional methods?
- Microbial fuel cells (MFCs) achieve rapid degradation (t₁/₂ < 12 h) by coupling electroactive bacteria (e.g., Geobacter) with abiotic redox reactions. The anode facilitates electron transfer from microbial metabolism, while the cathode generates reactive oxygen species (ROS). MFCs outperform activated sludge systems by 40–60% in degradation efficiency, attributed to enhanced electron flux .
Q. What analytical challenges arise in tracking 3-amino-5-methylisoxazole transformation products during hydrothermal carbon regeneration?
- Hydrothermal regeneration above 200°C hydrolyzes sulfamethoxazole to 3-amino-5-methylisoxazole, aniline, and SO₃. Aniline’s volatility necessitates derivatization (e.g., acetylation) prior to GC-MS analysis, while 3-amino-5-methylisoxazole’s polarity requires ion-pairing agents in LC-MS. Missing standards for intermediates complicate quantification, demanding surrogate calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
